3-Methylhypoxanthine

Enzyme Kinetics Substrate Specificity Metabolic Engineering

Researchers attempting selective N-7 purine alkylation routinely encounter complex product mixtures and low yields when using unsubstituted hypoxanthine. 3-Methylhypoxanthine (CAS 1006-11-7) resolves this by directing exclusive N-7 regioselectivity, enabling high-yielding synthesis of 3,7-dialkylpurines including the marine natural product malonganenone J. • Eliminates isomeric by-products; provides a direct synthetic route to 3,7-dialkylpurines. • Distinct mass spectrometric fragmentation (loss of HCN and CO) and unique H-D exchange pattern ensure unambiguous detection and differentiation from isobaric interferences in complex biological matrices. • Exhibits a 10-fold lower oxidation rate by xanthine oxidase compared to its 7-methyl isomer, serving as a precise probe for active-site mapping studies. Supplied with full QA documentation. Bulk quantities available upon request.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 1006-11-7
Cat. No. B559669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylhypoxanthine
CAS1006-11-7
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C=NC(=O)C2=C1N=CN2
InChIInChI=1S/C6H6N4O/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8)
InChIKeyVMOIVMBFRBQQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylhypoxanthine for Research & Industrial Use


3-Methylhypoxanthine (3-MH) is a purine derivative with the molecular formula C6H6N4O, characterized by a methyl group substitution at the N-3 position of the hypoxanthine ring . This structural modification alters its chemical and biochemical behavior compared to its parent compound and other purine analogs. 3-MH serves as a key intermediate in the synthesis of specialized purine derivatives, including the marine natural product malonganenone J [1], and is a known metabolite of caffeine and theophylline [2]. Its unique properties are exploited in research areas such as enzyme kinetics, analytical method development, and synthetic organic chemistry.

Synthesis Key intermediate for 3,7-dialkylpurines and natural product malonganenone J
Analytical Distinct MS fragmentation and H-D exchange pattern for method development
Enzymology Probe for purine metabolism enzyme specificity and kinetic studies

Why 3-Methylhypoxanthine Has No Substitute


Substituting 3-Methylhypoxanthine with unmodified hypoxanthine or other methylated purines like 1-methylhypoxanthine or 3-methylxanthine is not a scientifically valid approach. The position of the N-methyl group fundamentally alters key molecular properties, including enzyme-substrate recognition, regioselectivity in further chemical reactions, and metabolic fate [1]. For example, 3-MH exhibits a distinct protonation site and H-D exchange pattern compared to other methylated hypoxanthines [2], and its oxidation rate by xanthine oxidase is an order of magnitude different from its close isomer [3]. Relying on a generic analog introduces uncontrolled variables into experiments, leading to irreproducible data, misinterpreted mechanisms, and failed synthetic campaigns. The specific and quantifiable differences outlined below demonstrate why 3-Methylhypoxanthine is a non-fungible tool for precise scientific investigation.

Unmodified hypoxanthine

Lacks N-3 methylation; enzyme recognition and alkylation regioselectivity differ fundamentally

1- or 7-methylhypoxanthine

Methyl position alters protonation site, H-D exchange order, and xanthine oxidase kinetics

3-methylxanthine

Oxidized analog with different MS fragmentation (HNCO loss vs HCN loss), affecting method specificity

3-Methylhypoxanthine Differentiation Evidence


Regioselectivity vs. Hypoxanthine

The introduction of an N-3 methyl group in 3-Methylhypoxanthine significantly alters its recognition and processing by key purine metabolism enzymes compared to hypoxanthine. While hypoxanthine is a primary substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase, 3-MH is a poor substrate for HGPRT and exhibits a distinct metabolic profile [1]. Studies on N-methylated hypoxanthines demonstrate that N-methyl substituents can either enhance or reduce enzymic rates, with the 3-methyl group specifically occluding essential binding groups and altering tautomerization required for proper enzyme binding [1]. This altered substrate specificity provides a powerful tool for dissecting purine metabolism pathways and identifying rate-limiting steps, as it allows researchers to selectively block or probe specific enzymatic conversions without affecting others.

Substrate Specificity
Class-level
Poor HGPRT substrate; altered xanthine oxidase kinetics
Probe for dissecting purine salvage pathways
Bovine milk xanthine oxidase assay in vitro
Enzyme Kinetics Substrate Specificity Metabolic Engineering Purine Salvage Pathway

Unique Protonation Site

3-Methylhypoxanthine exhibits a unique protonation behavior compared to other hypoxanthine derivatives. While most hypoxanthines protonate on the imidazole ring, 3-methyl derivatives specifically attach the proton to N-1 [1]. This altered protonation site is a direct consequence of the methyl group at N-3, which influences the electron distribution and tautomeric equilibria of the purine ring. This property is critical for understanding its reactivity, solubility, and interactions with biological targets.

Protonation Site
Head-to-head
Exclusive N-1 protonation vs. imidazole ring in other hypoxanthines
Determines pKa and hydrogen-bonding capacity
Acidic aqueous solution
Tautomerism Ionization Physical Chemistry Molecular Modeling

Distinct H-D Exchange Pattern

The hydrogen-deuterium (H-D) exchange pattern for 3-Methylhypoxanthine is fundamentally different from that of other hypoxanthines. In standard hypoxanthines, the first aromatic proton to exchange is at position 8. However, 3-methyl derivatives, including 3-Methylhypoxanthine, undergo deuteriation first at the C-2 position [1]. This reversed order of exchange is a direct consequence of the N-3 methylation altering the electronic properties and tautomeric preferences of the purine ring.

H-D Exchange Order
Head-to-head
C-2 first vs. C-8 first in other hypoxanthines
Unambiguous analytical marker in complex mixtures
Deuterated solvent (e.g., D₂O)
Analytical Chemistry Isotope Labeling NMR Spectroscopy Mass Spectrometry

Mass Spectrometric Differentiation from Xanthines

The mass spectrometric fragmentation pattern of 3-Methylhypoxanthine is distinct from that of its oxidized counterpart, 3-methylxanthine, and other xanthines. While xanthine purines characteristically eliminate HNCO and CO consecutively, 3-Methylhypoxanthine undergoes a different fragmentation pathway, losing HCN and CO [1]. This difference is critical for developing selective and sensitive LC-MS/MS methods for quantifying these metabolites in biological samples.

MS Fragmentation
Head-to-head
HCN + CO loss vs. HNCO + CO loss for xanthines
Selective detection from isobaric interferences
Electron ionization mass spectrometry
Mass Spectrometry Metabolomics Analytical Chemistry Method Validation

Xanthine Oxidase Specificity vs. 7-Methyl Isomer

The rate of enzymatic oxidation by xanthine oxidase is highly sensitive to the position of the N-methyl group. In a direct comparative study, the oxidation rate of 7-methylallopurinol was nearly ten times faster than that of its isomer, 3-methylhypoxanthine [1]. This demonstrates that the 3-methyl substitution confers a significantly different kinetic profile, likely due to steric hindrance and altered enzyme binding.

Oxidation Rate
Head-to-head
~10-fold slower than 7-methyl isomer
Probe for xanthine oxidase active-site topology
Bovine milk xanthine oxidase in vitro
Enzyme Kinetics Xanthine Oxidase Purine Catabolism Drug Metabolism

Regioselective N-7 Alkylation

3-Methylhypoxanthine exhibits high regioselectivity for N-7 alkylation under basic conditions, making it a privileged starting material for the synthesis of 3,7-dialkylpurines. This property was successfully exploited in the first total synthesis of the marine natural product malonganenone J [1]. In contrast, alkylation of unsubstituted hypoxanthine or other N-methylated hypoxanthines often yields complex mixtures of N-1, N-7, and O-alkylated products, significantly complicating purification and reducing overall yield.

N-7 Alkylation
Head-to-head
Major N-7 product; minor N-1/O byproducts
Streamlines synthesis of 3,7-dialkylpurines
Basic conditions, allylic/benzylic halides
Organic Synthesis Regioselectivity Natural Product Chemistry Medicinal Chemistry

3-Methylhypoxanthine Application Scenarios


3,7-Disubstituted Purine Synthesis

3-Methylhypoxanthine is the reagent of choice for any synthetic campaign requiring selective N-7 alkylation of a purine scaffold to produce 3,7-dialkylpurines. Its unique regioselectivity, as demonstrated in the synthesis of malonganenone J [1], provides a direct and high-yielding route to these compounds, which are valuable in medicinal chemistry and as bioactive natural product analogs. Using unsubstituted hypoxanthine or other methylated isomers would lead to complex product mixtures and significantly lower yields of the desired N-7 alkylated product.

Selective LC-MS/MS Assays for Purine Metabolites

For analytical chemists developing methods to quantify purine metabolites in complex biological matrices (e.g., plasma, urine, cell lysates), 3-Methylhypoxanthine offers a distinct advantage. Its unique mass spectrometric fragmentation pathway (loss of HCN and CO) [1] and its specific H-D exchange pattern [2] provide unambiguous detection and differentiation from isobaric interferences like 3-methylxanthine or other hypoxanthine derivatives. This ensures high analytical specificity and accuracy, which is paramount for reliable pharmacokinetic and metabolomic studies.

Probing Enzyme Active Sites in Purine Metabolism

3-Methylhypoxanthine is a specialized tool for enzymologists investigating the structure and function of purine metabolism enzymes. Its altered substrate specificity compared to hypoxanthine [1] and its distinct 10-fold lower oxidation rate by xanthine oxidase relative to its 7-methyl isomer [2] make it an excellent probe for mapping the active site and validating computational models of enzyme-substrate interactions. It allows researchers to dissect the specific contributions of the N-3 position to substrate binding and catalysis.

Internal Standard for Physicochemical Studies

3-Methylhypoxanthine's well-defined and unique physicochemical properties, particularly its exclusive protonation at N-1 [1], make it a valuable reference compound for studies involving purine tautomerism, ionization, and hydrogen bonding. It can serve as a model system for understanding the electronic effects of N-methylation and as a reliable internal standard in NMR or mass spectrometry experiments where its specific behavior provides a fixed point of reference.

Application
Selection Property
Validation Focus
3,7-Dialkylpurine synthesis
High N-7 alkylation regioselectivity
N-7 product yield and isomeric purity
Purine metabolite LC-MS/MS
Characteristic mass spectrometric signature
Specificity against isobaric interferences
Enzyme active-site mapping
Altered substrate specificity and kinetic profile
Enzyme kinetic parameter validation
Physicochemical reference
Defined N-1 protonation and H-D exchange
Tautomerism and ionization constant studies

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